molecular formula C7H5BrN4 B14845756 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine

2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine

Cat. No.: B14845756
M. Wt: 225.05 g/mol
InChI Key: WMMRNYFCZLWMLI-UHFFFAOYSA-N
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Description

2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine: is a heterocyclic compound that features a bromine atom and a triazole ring attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine typically involves a multi-step processThis reaction involves the cycloaddition of an azide with an alkyne to form the 1,2,3-triazole ring . The reaction conditions often include the use of a copper(I) catalyst, such as copper sulfate, in the presence of a reducing agent like sodium ascorbate.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques such as crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include substituted pyridine derivatives.

    Cycloaddition Reactions: Products include triazole-containing heterocycles.

    Coordination Reactions:

Scientific Research Applications

Chemistry: 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine is used as a building block in the synthesis of more complex organic molecules. Its ability to form stable metal complexes makes it valuable in coordination chemistry and catalysis .

Biology: The triazole ring in this compound exhibits biological activity, including antimicrobial and antiviral properties. It is used in the design of new pharmaceuticals and bioactive molecules .

Medicine: Research into the medicinal applications of this compound includes its potential use as an antiviral and anticancer agent. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and dendrimers, due to its ability to form stable and versatile structures .

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, forming coordination complexes that can act as catalysts in various chemical reactions. Additionally, the compound’s ability to undergo substitution and cycloaddition reactions allows it to interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-5-(1H-1,2,3-triazol-4-YL)pyridine is unique due to the specific positioning of the bromine atom and the triazole ring, which influences its chemical reactivity and coordination properties. This makes it particularly valuable in the synthesis of complex organic molecules and metal complexes .

Properties

Molecular Formula

C7H5BrN4

Molecular Weight

225.05 g/mol

IUPAC Name

2-bromo-5-(2H-triazol-4-yl)pyridine

InChI

InChI=1S/C7H5BrN4/c8-7-2-1-5(3-9-7)6-4-10-12-11-6/h1-4H,(H,10,11,12)

InChI Key

WMMRNYFCZLWMLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NNN=C2)Br

Origin of Product

United States

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